molecular formula C17H11BrN4O B4948539 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone)

5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone)

Cat. No.: B4948539
M. Wt: 367.2 g/mol
InChI Key: IWMFBXKHCIBPRE-UHFFFAOYSA-N
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Description

5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is a derivative of indole, a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals.

Scientific Research Applications

5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to certain metal ions such as copper(II) and zinc(II) and emit fluorescence upon binding. This property makes it useful for the detection of metal ions in biological samples and environmental samples.
Another area of research is the use of 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) as a potential anticancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a chemotherapy drug.

Mechanism of Action

The mechanism of action of 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. In the case of its use as a fluorescent probe, the compound binds to metal ions and undergoes a conformational change that results in fluorescence emission. In the case of its use as an anticancer agent, the compound is believed to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) have been studied in various cell lines and animal models. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, indicating its potential as a chemotherapy drug. It has also been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) is its selectivity for certain metal ions, which makes it useful for the detection of metal ions in biological and environmental samples. Its fluorescence properties also make it useful for imaging applications. However, the compound has limitations in terms of its stability and solubility, which may affect its performance in certain applications.

Future Directions

There are several future directions for research on 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone). One area of interest is the development of the compound as a chemotherapy drug for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is the development of new fluorescent probes based on the structure of the compound for the detection of other metal ions. Additionally, the compound's antioxidant and anti-inflammatory properties may have applications in the treatment of various diseases, and further studies are needed to explore these potential applications.
Conclusion
In conclusion, 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound's selectivity for certain metal ions and fluorescence properties make it useful for imaging and detection applications, while its potential as a chemotherapy drug and antioxidant/anti-inflammatory agent make it a promising candidate for further development. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) involves the reaction of 5-bromo-1H-indole-2,3-dione with 2-quinolinylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires careful monitoring of temperature and reaction time to achieve optimal yields.

Properties

IUPAC Name

5-bromo-3-(quinolin-2-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN4O/c18-11-6-7-14-12(9-11)16(17(23)20-14)22-21-15-8-5-10-3-1-2-4-13(10)19-15/h1-9,20,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMFBXKHCIBPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(NC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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